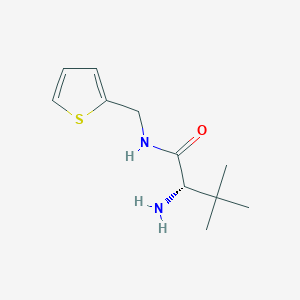
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine is a complex organic compound that features a bromine atom, a tert-butyldimethylsilyl (TBDMS) protecting group, and a cyclopropyl group attached to a pyridine ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for the bromination step, and tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole for the silylation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Deprotection Reactions: The TBDMS group can be removed under acidic or basic conditions to yield the corresponding alcohol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in THF is commonly used for the removal of the TBDMS group.
Oxidation/Reduction: Standard oxidizing agents like KMnO₄ or reducing agents like LiAlH₄ may be employed.
Major Products
Substitution: Products depend on the nucleophile used.
Deprotection: The major product is the corresponding alcohol.
Oxidation/Reduction: Products vary based on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: May be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is typically displaced by a nucleophile. In deprotection reactions, the TBDMS group is cleaved to reveal the hydroxyl group. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-Bromohexyloxy)-tert-butyldimethylsilane
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
2-Bromo-6-(1-((tert-butyldimethylsilyl)oxy)cyclopropyl)pyridine is unique due to the combination of a bromine atom, a cyclopropyl group, and a TBDMS protecting group attached to a pyridine ring
Eigenschaften
Molekularformel |
C14H22BrNOSi |
|---|---|
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
[1-(6-bromopyridin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrNOSi/c1-13(2,3)18(4,5)17-14(9-10-14)11-7-6-8-12(15)16-11/h6-8H,9-10H2,1-5H3 |
InChI-Schlüssel |
IVLGLALHKJQPQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1(CC1)C2=NC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)



![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide](/img/structure/B13905362.png)


![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)




![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)
